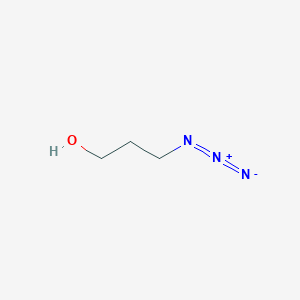

3-Azidopropanol

描述

The exact mass of the compound 3-Azidopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-azidopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVSIWLMCCGHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451131 | |

| Record name | 3-azidopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72320-38-8 | |

| Record name | 3-azidopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72320-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Azidopropanol for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Azidopropanol is a versatile bifunctional linker molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring both a reactive azide group and a versatile hydroxyl functionality, makes it an invaluable tool for a wide range of bioconjugation and synthetic applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature, miscible with water and polar organic solvents.[1] Its key properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N₃O | [1] |

| Molecular Weight | 101.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.095 g/mL at 25 °C | [2] |

| Boiling Point | 64 °C at 2 Torr | [3] |

| Flash Point | 87.77 °C (closed cup) | [2][3] |

| Refractive Index | n20/D 1.461 | [2] |

| Solubility | Miscible with water and polar organic solvents | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Description | Reference(s) |

| IUPAC Name | 3-azidopropan-1-ol | [1] |

| CAS Number | 72320-38-8 | [1] |

| Key Functional Groups | Azide (-N₃), Hydroxyl (-OH) | [1][4] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.74-3.71 (t, J = 6 Hz, 2H), 3.45-3.41 (t, J = 6.58 Hz, 2H), 2.06 (br, s, 1H), 1.84-1.78 (qi, J = 6.31, 2H) | [5] |

| ¹³C NMR (100.4 MHz, CDCl₃) | δ (ppm): 59.89 (C-1), 48.54 (C-3), 31.51 (C-2) | [5] |

| IR Spectroscopy (ATR) | 2089 cm⁻¹ (N₃ stretch) | [5] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a halo-propanol with sodium azide.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-1-propanol

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromo-1-propanol (e.g., 10 g, 71.94 mmol) and sodium azide (e.g., 18.7 g, 287.79 mmol) in a mixture of acetone and water (e.g., 120/20 mL).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Add water (e.g., 100 mL) to the residue and extract the aqueous phase with diethyl ether (e.g., 3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under vacuum to yield this compound as a colorless oil.[5]

Purification: The crude product can be further purified by distillation under reduced pressure.[3]

Synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its two distinct functional groups, which can be reacted orthogonally.

The Azide Group: A Gateway to "Click" Chemistry

The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[6] this compound is a versatile reagent for two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]

Experimental Protocol: CuAAC Reaction of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)

Procedure:

-

In a reaction vessel, dissolve phenylacetylene (e.g., 0.50 mmol) and this compound (e.g., 0.55 mmol) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

-

Add the catalyst solution to the solution of the azide and alkyne.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and the product, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol, is purified by chromatography.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[8] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[8]

Experimental Protocol: SPAAC Reaction of an Azide-Modified Protein with a DBCO-Functionalized Molecule

This protocol describes a general workflow for labeling a protein that has been modified to contain an azide group, for which this compound can be a precursor for the modifying agent.

Materials:

-

Azide-modified protein

-

DBCO-functionalized molecule (e.g., a fluorescent dye or biotin)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the protein solution. A slight molar excess of the DBCO reagent is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

-

The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.[9]

Experimental workflow for protein labeling via SPAAC.

The Hydroxyl Group: A Handle for Further Functionalization

The primary hydroxyl group of this compound provides a versatile handle for further chemical modifications. It can be:

-

Esterified or etherified to introduce other functional groups or linkers.

-

Oxidized to an aldehyde or carboxylic acid for subsequent reactions.

-

Activated for coupling with amines to form carbamates.[1]

This dual functionality allows for the construction of complex bioconjugates and heterobifunctional linkers.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

-

Bioconjugation: It is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.[9] It can also be used to link drugs to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).

-

Prodrug Synthesis: The hydroxyl group can be used to attach a pro-moiety to a drug, which can then be cleaved in vivo to release the active pharmaceutical ingredient.

-

Synthesis of Bioactive Molecules: The azide group can be converted to an amine via Staudinger reduction, providing a route to novel amine-containing compounds. The triazole ring formed via click chemistry is a stable, isosteric replacement for an amide bond and can be incorporated into the scaffold of bioactive molecules.

-

PET Imaging Agents: The facile and efficient nature of click chemistry makes it suitable for the late-stage introduction of positron-emitting radionuclides (e.g., ¹⁸F) into molecules for use as PET imaging agents.[10] this compound can serve as a precursor for the azide-containing component in such syntheses.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed.[11]

-

Stability: Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is important to avoid heating the neat compound to high temperatures and to use appropriate shielding.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and sources of ignition.[12]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment before handling this compound. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety procedures.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]

- 12. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 3-Azidopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropanol is a valuable bifunctional molecule widely utilized in biomedical research and drug development. Its azido group allows for participation in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), enabling the facile conjugation of molecules. The terminal hydroxyl group provides a handle for further chemical modifications. This guide details the primary synthetic routes to this compound, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 3-halopropanol with an azide salt, typically sodium azide (NaN₃). The reaction proceeds via an SN2 mechanism, where the azide ion acts as a potent nucleophile, displacing a halide (chloride or bromide) from the 3-position of the propanol backbone. Alternative one-pot methods directly from 1,3-propanediol have also been developed.

Synthesis from 3-Chloropropanol

This method involves the reaction of commercially available 3-chloro-1-propanol with sodium azide in a suitable solvent.

Reaction Pathway:

Caption: Nucleophilic substitution of 3-chloropropanol with sodium azide.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below:

| Parameter | Value |

| Reagents | |

| 3-Chloro-1-propanol | 1.0 eq |

| Sodium Azide (NaN₃) | 1.5 - 2.0 eq |

| Solvent | Dimethylformamide (DMF) or Water |

| Reaction Conditions | |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Work-up | 1. Cool to room temperature.2. Dilute with water.3. Extract with diethyl ether or ethyl acetate.4. Wash organic layer with brine.5. Dry over anhydrous sodium sulfate.6. Concentrate under reduced pressure. |

| Purification | Fractional distillation or column chromatography. |

| Yield | 70 - 90% |

Synthesis from 3-Bromopropanol

Similar to the chloro-analogue, 3-bromo-1-propanol serves as an excellent substrate for the synthesis of this compound. Due to the better leaving group ability of bromide compared to chloride, this reaction can often proceed under milder conditions or for shorter reaction times.

Reaction Pathway:

Caption: Nucleophilic substitution of 3-bromopropanol with sodium azide.

Experimental Protocol:

A representative experimental procedure is provided below. This procedure is analogous to the synthesis of 1-azido-3-aminopropane from 3-bromopropylamine[1].

| Parameter | Value |

| Reagents | |

| 3-Bromo-1-propanol | 1.0 eq |

| Sodium Azide (NaN₃) | 1.5 - 3.3 eq[1] |

| Solvent | Water or Dimethylformamide (DMF) |

| Reaction Conditions | |

| Temperature | 80 °C[1] |

| Reaction Time | 16 hours[1] |

| Work-up | 1. Cool to room temperature.2. Remove a portion of the solvent by vacuum distillation.3. Extract with diethyl ether.4. Dry the combined organic layers over anhydrous K₂CO₃.[1]5. Filter and concentrate under reduced pressure. |

| Purification | The product can often be used without further purification after solvent removal.[1] |

| Yield | High (specific yield for this compound not reported in the analogous reaction, but expected to be high) |

Two-Step Synthesis from 1,3-Propanediol

This approach involves the initial conversion of 1,3-propanediol to a 3-halopropanol intermediate, which is then converted to this compound without isolation of the intermediate in some procedures.

Workflow:

Caption: Two-step synthesis of this compound from 1,3-propanediol.

Experimental Protocols:

Step 1: Synthesis of 3-Halopropanol (Example with HBr) [2]

| Parameter | Value |

| Reagents | |

| 1,3-Propanediol | 1.0 eq |

| Hydrobromic Acid (48%) | 1.0 - 1.5 eq[2] |

| Catalyst | Potassium Bromide (KBr)[2] |

| Solvent | Cyclohexane[2] |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 18 hours[2] |

| Work-up | 1. Cool to room temperature.2. Separate the aqueous layer.3. Neutralize the aqueous layer with saturated sodium carbonate solution.4. Distill under reduced pressure. |

| Yield | >95% (for 3-bromopropanol)[2] |

Step 2: Azidation of the crude 3-halopropanol can then be carried out as described in the sections above.

One-Pot Azidation of Alcohols:

A more direct, one-pot conversion of alcohols to azides has been reported, which could be adapted for 1,3-propanediol.[3] This method avoids the isolation of the halo-intermediate.

| Parameter | Value |

| Reagents | |

| Alcohol (e.g., 1,3-Propanediol) | 1.0 eq |

| Triphenylphosphine (PPh₃) | 1.2 eq[3] |

| Iodine (I₂) | 1.2 eq[3] |

| Imidazole | 1.2 eq |

| Sodium Azide (NaN₃) | 4.0 eq[3] |

| Solvent | Dimethyl sulfoxide (DMSO)[3] |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes[3] |

| Work-up | 1. Quench with ice-cold sodium thiosulfate solution.2. Extract with diethyl ether.3. Wash the organic layer with water and brine.4. Dry over anhydrous sodium sulfate.5. Concentrate under reduced pressure. |

| Purification | Column chromatography. |

| Yield | Generally excellent for various alcohols (specific yield for this compound not reported).[3] |

Summary of Quantitative Data

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| From 3-Chloropropanol | 3-Chloropropanol | NaN₃ | DMF/H₂O | 80 - 100 | 12 - 24 | 70 - 90 |

| From 3-Bromopropanol | 3-Bromopropanol | NaN₃ | H₂O/DMF | 80 | 16 | High |

| Two-Step from 1,3-Propanediol | 1,3-Propanediol | 1. HBr, KBr2. NaN₃ | Various | Reflux / 80 | 18 / 16 | >90 (overall) |

| One-Pot from Alcohol | 1,3-Propanediol | PPh₃, I₂, Imidazole, NaN₃ | DMSO | Room Temp | 0.5 | High |

Conclusion

The synthesis of this compound can be reliably achieved through several efficient methods. The choice of starting material—3-chloropropanol, 3-bromopropanol, or 1,3-propanediol—will likely depend on commercial availability, cost, and the desired scale of the reaction. The nucleophilic substitution of 3-halopropanols with sodium azide remains the most direct and commonly employed strategy, offering high yields and straightforward purification. For researchers seeking to avoid the handling of halopropanols, the two-step or one-pot procedures starting from 1,3-propanediol present viable and efficient alternatives. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthesis of this compound for their specific research and development needs.

References

An In-Depth Technical Guide to 3-Azidopropanol: Synthesis, Properties, and Applications in Bioconjugation and Drug Discovery

CAS Number: 72320-38-8

This technical guide provides a comprehensive overview of 3-Azidopropanol, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and key applications, particularly in the realm of bioconjugation and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a colorless liquid that serves as a valuable building block in organic synthesis and bioconjugation. Its utility stems from the presence of two distinct functional groups: a terminal azide and a primary hydroxyl group. The azide group is a key participant in bioorthogonal "click chemistry" reactions, while the hydroxyl group can be further functionalized for covalent attachment to other molecules.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 72320-38-8 | [1][2] |

| Molecular Formula | C₃H₇N₃O | [1][2] |

| Molecular Weight | 101.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Property | Value | Conditions | Source |

| Density | 1.095 g/mL | at 25 °C | [3] |

| Refractive Index | 1.461 | at 20 °C | [3] |

| Solubility | Miscible with water and polar organic solvents | [1] |

Synthesis of this compound

This compound can be synthesized from readily available starting materials. A common and efficient method involves the nucleophilic substitution of a halogen in a 3-halopropanol with an azide salt. The following protocol details the synthesis from 3-bromopropanol.

Experimental Protocol: Synthesis of this compound from 3-Bromopropanol

Materials:

-

3-Bromopropanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopropanol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.

Applications in Bioconjugation and Drug Discovery

The bifunctional nature of this compound makes it an invaluable tool in bioconjugation and drug development. The azide group allows for its attachment to alkyne-containing molecules via click chemistry, while the hydroxyl group can be activated for conjugation to various substrates.

Click Chemistry: CuAAC and SPAAC

This compound is a versatile reagent for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[6]

-

CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable triazole linkage. It is widely used for labeling proteins, nucleic acids, and other biomolecules.[1][7]

-

SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[6]

Role in Antibody-Drug Conjugates (ADCs) and PROTACs

The development of targeted therapeutics like ADCs and PROTACs often relies on the precise connection of a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader).[7] Bifunctional linkers are crucial for this purpose, and this compound serves as a foundational component for constructing such linkers.

In a typical strategy, the hydroxyl group of this compound can be functionalized, for example, by converting it into a carboxylic acid or an activated ester. This allows for its conjugation to an amine group on a payload molecule. The remaining azide functionality can then be used to attach the linker-payload construct to an alkyne-modified antibody or other targeting ligand via click chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Molecular Weight of 3-Azidopropanol

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of 3-Azidopropanol, a bifunctional molecule utilized in click chemistry and Staudinger ligation.

Molecular Composition and Weight

This compound is comprised of carbon, hydrogen, nitrogen, and oxygen atoms. Its molecular formula is C₃H₇N₃O[1][2][3][4]. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, solution preparation, and analytical characterization.

The calculation of the molecular weight is based on the atomic weights of its constituent elements. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Table 1: Atomic Composition and Molecular Weight Calculation for this compound

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 3 | 12.011[5][6] | 36.033 |

| Hydrogen | H | 7 | 1.008[7][8][9][10] | 7.056 |

| Nitrogen | N | 3 | 14.007[11][12][13][14][15] | 42.021 |

| Oxygen | O | 1 | 15.999[16][17][18][19] | 15.999 |

| Total | 101.109 |

Based on the sum of the atomic weights of its constituent atoms, the calculated molecular weight of this compound is 101.109 g/mol . This value is often rounded to 101.11 g/mol for practical laboratory use[1][4][20].

Logical Relationship for Molecular Weight Determination

The determination of a compound's molecular weight is a fundamental concept in chemistry, based on its molecular formula and the atomic weights of its elements. The logical workflow for this calculation is straightforward.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthonix, Inc > Azides > 72320-38-8 | 3-Azido-1-propanol [synthonix.com]

- 5. youtube.com [youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. quora.com [quora.com]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. Nitrogen - Wikipedia [en.wikipedia.org]

- 16. britannica.com [britannica.com]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. 3-叠氮基-1-丙醇 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

3-Azidopropanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropanol is a versatile bifunctional molecule widely employed in bioconjugation and drug development, primarily through "click chemistry" reactions. Its utility is derived from the presence of both a reactive azide group and a functional hydroxyl group. However, the energetic nature of the azide moiety necessitates stringent safety protocols to mitigate risks of decomposition and potential explosion. This guide provides a comprehensive overview of the known safety data for this compound, outlines best practices for its handling and storage, and details emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. While experimental data on some properties are limited, the available information is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₃O | [1] |

| Molecular Weight | 101.11 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 64 °C at 2 Torr | [3] |

| Density | 1.095 g/mL at 25 °C | [4] |

| Flash Point | 87.77 °C (190.0 °F) | [4] |

| Solubility | Miscible with water and polar organic solvents | [2] |

| Refractive Index | n20/D 1.461 | [4] |

Hazard Identification and Toxicology

The primary hazard associated with this compound is its potential for rapid decomposition or explosion, a characteristic common to organic azides. Additionally, toxicological data, though not exhaustive for this specific compound, indicates potential health risks.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Toxicological Data:

Studies on a closely related compound, 3-azido-1,2-propanediol, have shown potent mutagenicity in human cells.[5] Another study indicated that azido derivatives of alcohols exhibit high mutagenic activity in Arabidopsis thaliana and Salmonella typhimurium.[6] Given these findings, it is prudent to handle this compound as a potential mutagen and to minimize exposure.

Stability and Reactivity

Organic azides are energetic compounds, and their stability is a critical safety consideration. The stability of this compound can be assessed using general rules for organic azides.

Stability Rules:

-

Carbon to Nitrogen (C/N) Ratio: A general guideline for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. For this compound (C₃H₇N₃O), the C/N ratio is 3:3 or 1. While a higher C/N ratio is generally indicative of greater stability, this rule is not absolute.

-

"Rule of Six": This rule suggests that a molecule should have at least six non-energetic atoms (like carbon) for every energetic group (like an azide) to be considered relatively stable. This compound does not meet this criterion, highlighting the need for careful handling.

Incompatible Materials:

To prevent violent reactions and the formation of highly unstable compounds, avoid contact with the following:

-

Heavy Metals (e.g., copper, lead, silver, mercury, zinc) and their salts: Can form highly shock-sensitive metal azides.

-

Strong Acids: React to form hydrazoic acid, which is highly toxic and explosive.

-

Strong Oxidizing Agents.

-

Halogenated Solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane.

Decomposition:

Organic azides can decompose upon exposure to:

-

Heat

-

Shock or Friction

-

Light

While a specific decomposition temperature for this compound is not documented in the available literature, a Safety Data Sheet indicates that it forms explosive mixtures with air on intense heating.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use a blast shield, especially when working with larger quantities or when heating is involved.

Personal Protective Equipment (PPE):

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility data. |

| Skin and Body Protection | Laboratory coat. |

Handling Procedures:

-

Use non-metal (e.g., plastic or ceramic) spatulas and equipment to avoid the formation of shock-sensitive metal azides.

-

Avoid using glassware with ground glass joints, as friction can initiate detonation. If their use is unavoidable, ensure they are properly lubricated.

-

Do not heat this compound unless absolutely necessary and then only with extreme caution and appropriate safety measures (e.g., small scale, blast shield, and remote heating).

-

Avoid concentrating solutions of this compound to dryness.

Storage:

-

Store in a cool, dry, dark, and well-ventilated area.

-

Recommended storage temperature is typically 2-8°C or -20°C for long-term stability.[2][4]

-

Store away from incompatible materials, particularly acids and heavy metals.

-

Ensure containers are tightly sealed and clearly labeled.

Experimental Protocols

General Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Click Chemistry Protocol with Enhanced Safety

While numerous protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) exist, the following provides a general framework with an emphasis on safety when using this compound.

Materials:

-

Alkyne-functionalized molecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable buffer (e.g., phosphate buffer)

-

Solvent (e.g., water, DMSO, t-butanol)

Procedure:

-

Preparation: In a designated fume hood, prepare stock solutions of all reagents. Handle this compound with non-metal spatulas and plastic weighing boats.

-

Reaction Setup: In a clean, non-metallic reaction vessel, dissolve the alkyne-functionalized molecule in the chosen buffer/solvent system.

-

Addition of Azide: Add the required molar excess of this compound to the reaction mixture.

-

Addition of Copper and Reducing Agent: Sequentially add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Reaction: Allow the reaction to proceed at room temperature. If heating is required, use a well-controlled heating mantle with a blast shield in place. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench any residual azide if necessary (see Section 7). Purify the product using standard techniques such as column chromatography or crystallization. Never concentrate the reaction mixture to dryness if unreacted azide is present.

Emergency Procedures

Spill Response

The appropriate response to a this compound spill depends on its size.

Caption: Logical steps for responding to a this compound spill.

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

-

Using non-sparking tools, carefully collect the absorbed material into a designated, labeled waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately, alerting all personnel.

-

If possible and safe to do so, close the laboratory door to contain the spill.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency services.

-

Do not attempt to clean up a large spill yourself.

First Aid

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Waste Disposal

Due to its hazardous nature, this compound and any contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

-

Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

-

Do not mix azide waste with other chemical waste streams, especially acidic or heavy metal-containing waste.

-

For unreacted this compound in solution, it may be possible to quench the azide functionality before disposal. Consult with your institution's EHS for approved quenching procedures. A common method for quenching azides involves the use of a reducing agent like triphenylphosphine, which converts the azide to a phosphine imine.

Conclusion

This compound is an invaluable reagent in modern chemical biology and drug discovery. However, its inherent energetic properties demand a high level of safety awareness and strict adherence to established protocols. By understanding its chemical properties, recognizing its hazards, and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic power of this versatile molecule. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with this compound.

References

- 1. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 1-Propanol, 3-azido- | 72320-38-8 [chemicalbook.com]

- 4. 3-叠氮基-1-丙醇 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mutagenicity of azido derivatives of monosaccharides and alcohols and of N-(3-azido-2-hydroxypropyl) derivatives of purines and pyrimidines in Arabidopsis thaliana and in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide to the Stability and Storage of 3-Azidopropanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Azidopropanol, a versatile bifunctional reagent widely used in bioconjugation and click chemistry. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Chemical Properties and Inherent Stability

This compound (C₃H₇N₃O) is a small alkyl azide that possesses both a terminal azide group and a primary hydroxyl group. The azide moiety is an energetic functional group, making the overall stability of the molecule a key consideration for its handling and storage.

Generally, alkyl azides are more thermally stable than their aryl azide counterparts. The stability of organic azides is influenced by the carbon-to-nitrogen ratio, with a higher ratio typically correlating with greater stability. While this compound is considered relatively stable for an organic azide, it is still susceptible to decomposition under certain conditions, particularly at elevated temperatures and in the presence of strong acids. The product is chemically stable under standard ambient conditions (room temperature).

Quantitative Stability Data

| Parameter | Value | Source |

| Recommended Storage Temp. | 2-8°C[1][2] | Sigma-Aldrich, ChemicalBook, Biosynth |

| -20°C[3] | Lumiprobe | |

| -80°C or -20°C (for stock solutions)[4] | MedchemExpress | |

| Shelf Life (at -20°C) | 24 months (in the dark, desiccated)[3] | Lumiprobe |

| Shelf Life (Stock Solution) | 6 months at -80°C; 1 month at -20°C[4] | MedchemExpress |

| Flash Point | 87.77 °C (190.0 °F) | Sigma-Aldrich |

| Hazard Classification | Acute Toxicity, Oral (Category 4); Combustible liquid | Sigma-Aldrich |

Note: If a Certificate of Analysis (COA) for a specific lot of this compound does not provide an expiration or retest date, it indicates that comprehensive stability data for that particular batch may not be available. In such cases, a standard warranty of one year from the date of shipment is often applicable, and users should routinely inspect the product to ensure it performs as expected.

Factors Affecting Stability and Recommended Handling

Several factors can influence the stability of this compound, and proper handling is crucial to prevent degradation and ensure safety.

-

Temperature: Elevated temperatures can induce thermal decomposition of the azide group, leading to the evolution of nitrogen gas. It is a combustible liquid and can form explosive mixtures with air upon intense heating. Therefore, it should be kept away from open flames, hot surfaces, and sources of ignition.

-

Light: Prolonged exposure to light should be avoided.[3] Amber vials or storage in the dark is recommended to prevent potential photochemical decomposition.

-

Moisture: The compound should be protected from moisture. Handling under a dry, inert atmosphere such as nitrogen is advised.

-

Acids: Strong acids should be avoided as they can react with the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Bases: Organic azides are generally considered to be relatively stable in the presence of bases.

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area.

-

Take precautionary measures against static discharge.

-

In case of a spill, absorb with an inert material and dispose of it properly.

Recommended Storage Conditions

Based on supplier recommendations and the inherent properties of the compound, the following storage conditions are advised:

| Condition | Recommendation |

| Short-Term Storage | 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] |

| Long-Term Storage | -20°C in a tightly sealed container, desiccated, and protected from light.[3] |

| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. |

| Inert Atmosphere | For optimal stability, especially for long-term storage, handling and storing under nitrogen is recommended. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a 3-halopropanol with sodium azide. The following is a general procedure based on established chemical principles.

Materials:

-

3-Chloro-1-propanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-1-propanol in DMF.

-

Add sodium azide to the solution. The molar ratio of sodium azide to 3-chloro-1-propanol is typically in the range of 1.1 to 1.5 equivalents.

-

Heat the reaction mixture with stirring. The reaction temperature can range from 60°C to 100°C, and the reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

General Protocol for Assessing Thermal Stability (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to evaluate the thermal stability of a substance.

Instrumentation:

-

Differential Scanning Calorimeter

-

Thermogravimetric Analyzer

General Procedure:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan or a TGA crucible.

-

Place the sample pan in the DSC or TGA instrument.

-

Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

-

The onset of the exothermic decomposition peak in the DSC thermogram and the temperature of significant mass loss in the TGA curve indicate the thermal decomposition temperature.

General Protocol for a Long-Term Stability Study in Solution

This protocol can be adapted to assess the stability of this compound in various solvents and at different temperatures over time.

Materials:

-

Pure this compound

-

High-purity solvents (e.g., water, phosphate-buffered saline, organic solvents)

-

Amber glass vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC, GC, NMR)

Procedure:

-

Prepare solutions of this compound at a known concentration in the desired solvents.

-

Aliquot the solutions into amber glass vials, ensuring minimal headspace.

-

Store the vials at different controlled temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

Compare the concentration at each time point to the initial concentration to determine the extent of degradation.

-

Analyze for the appearance of any degradation products.

General Protocol for Photostability Testing

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Materials:

-

Pure this compound (as a solid or in solution)

-

Photostability chamber equipped with a light source that provides both visible and UVA radiation.

-

Transparent and light-impermeable containers.

-

Analytical instrumentation for quantification.

Procedure:

-

Place samples of this compound in transparent containers. Prepare control samples in light-impermeable containers.

-

Expose the samples in the photostability chamber to a specified light intensity for a defined duration. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties and for the concentration of this compound and any degradation products.

-

Compare the results of the exposed samples to the control samples to assess the impact of light.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Nucleophilic Substitution.

Factors Affecting this compound Stability

Caption: Factors Influencing the Stability of this compound.

Experimental Workflow for Stability Assessment

Caption: General Workflow for a Long-Term Stability Study.

References

Spectroscopic and Methodological Profile of 3-Azidopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of 3-azidopropanol, a versatile bifunctional molecule widely employed in bioconjugation and materials science through "click chemistry." The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comprehensive experimental protocols for its synthesis and spectroscopic analysis.

Core Spectral Data

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.73 | Triplet | 6.0 | 2H | HO-CH₂ - |

| 3.43 | Triplet | 6.6 | 2H | N₃-CH₂ - |

| 1.81 | Quintet | 6.3 | 2H | -CH₂-CH₂ -CH₂- |

| 2.06 | Broad Singlet | - | 1H | -OH |

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 59.89 | C H₂-OH |

| 48.54 | N₃-C H₂- |

| 31.51 | -CH₂-C H₂-CH₂- |

Solvent: CDCl₃, Instrument: 100.4 MHz NMR Spectrometer

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2089 | Azide (N₃) | Strong, sharp stretching vibration |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-bromo-1-propanol.

Materials:

-

3-bromo-1-propanol

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone (120 mL) and water (20 mL).

-

Reflux the mixture overnight.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Add water (100 mL) to the remaining aqueous solution and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under vacuum to yield this compound as a colorless oil.

NMR Spectroscopy Protocol

Sample Preparation:

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm)

¹³C NMR Acquisition:

-

Instrument: 100.4 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate for the carbon chemical shift range (e.g., 0-220 ppm)

IR Spectroscopy Protocol

Technique: Attenuated Total Reflectance (ATR)

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum to produce the final absorbance spectrum.

Visualizations

The following diagrams illustrate the synthesis of this compound and a common application in bioconjugation via click chemistry.

Caption: Synthesis of this compound.

Caption: Click Chemistry Bioconjugation Workflow.

References

The Discovery of 3-Azidopropanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropanol is a bifunctional molecule that has become a valuable reagent in the field of chemical biology and drug discovery, primarily due to its utility in "click chemistry."[1] Its structure incorporates both a reactive azide group and a versatile hydroxyl group, allowing for its straightforward incorporation into a wide range of molecular scaffolds. This guide delves into the core aspects of its discovery, focusing on its synthesis and fundamental properties.

Core Synthesis

The initial synthesis of this compound is described in the scientific literature, with a key early report found in The Journal of Organic Chemistry in 1981. The compound is prepared via a nucleophilic substitution reaction, a foundational concept in organic chemistry.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis of this compound, based on established methods.

Materials:

-

3-Bromo-1-propanol

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-1-propanol and sodium azide in a mixture of acetone and water.

-

The reaction mixture is then heated under reflux overnight.

-

After the reaction is complete, the acetone is removed under reduced pressure.

-

Water is added to the remaining mixture, and the aqueous solution is extracted multiple times with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under vacuum to yield this compound as a colorless oil.

Chemical and Physical Properties

A comprehensive understanding of a molecule's properties is crucial for its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N₃O | [2][3][4] |

| Molecular Weight | 101.11 g/mol | [2][3][4] |

| CAS Number | 72320-38-8 | [2][3] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 64 °C at 2 Torr | |

| Refractive Index (n20/D) | 1.461 | |

| Flash Point | 87.77 °C | [4] |

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral features are outlined below.

| Spectroscopy | Key Features |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.74-3.71 (t, J = 6 Hz, 2H), 3.45-3.41 (t, J = 6.58 Hz, 2H), 2.06 (br, s, 1H), 1.84-1.78 (qi, J = 6.31, 2H) |

| ¹³C-NMR (100.4 MHz, CDCl₃) | δ = 59.89, 48.54, 31.51 |

| Infrared (IR) | 2089 cm⁻¹ (N₃ stretch) |

Applications in Signaling Pathways and Experimental Workflows

The primary utility of this compound lies in its application as a building block in more complex molecular architectures, particularly in the realm of bioconjugation and drug delivery. Its azide functionality is central to its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent "click chemistry" reactions.

The general workflow for utilizing this compound in a bioconjugation experiment is depicted below. This involves the initial functionalization of a molecule of interest with an alkyne group, followed by the "click" reaction with this compound to introduce a hydroxyl handle for further modifications or to directly attach it to a larger construct.

Figure 1. General workflow for the application of this compound in bioconjugation via click chemistry.

Logical Relationship of Synthesis

The synthesis of this compound is a straightforward two-step conceptual process starting from a simple haloalkane. This logical progression is illustrated in the diagram below.

Figure 2. Logical relationship in the synthesis of this compound.

References

3-Azidopropanol reactivity with alkynes

An In-depth Technical Guide to the Reactivity of 3-Azidopropanol with Alkynes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional linker molecule widely employed in chemical biology, drug development, and materials science. Its terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through 1,3-dipolar cycloaddition reactions. This guide provides a detailed technical overview of the two primary methods for reacting this compound with alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It covers core reaction mechanisms, presents quantitative data, details experimental protocols, and discusses the distinct advantages and limitations of each approach.

Core Reaction Mechanisms and Principles

The formation of a stable 1,2,3-triazole ring from an azide and an alkyne is the cornerstone of "click chemistry".[1][2] This transformation is prized for its high efficiency, specificity, and biocompatibility. This compound serves as an ideal azide-containing building block for these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted triazoles from terminal alkynes and azides.[3][4] The reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at ambient temperatures.[5][6]

Mechanism: The catalytic cycle involves the coordination of the copper(I) ion with the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper-acetylide intermediate.[3] This intermediate then reacts with the azide (this compound) in a stepwise manner to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the stable 1,4-triazole product and regenerate the copper(I) catalyst.[3]

Key Features:

-

Catalyst: Requires a Cu(I) source, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7][8]

-

Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) oxidation state, increase reaction rates, and protect sensitive biomolecules from damage by reactive oxygen species.[5][7][9]

-

Advantages: The reaction is extremely robust, high-yielding (often quantitative), and tolerates a wide range of functional groups and solvents, including water.[3][8][10]

-

Limitations: The primary drawback is the cytotoxicity of the copper catalyst, which can limit its application in living cells or organisms.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issue of CuAAC, the SPAAC reaction was developed as a truly bioorthogonal alternative that proceeds without any metal catalyst.[12][13] The driving force for this reaction is the high ring strain (~18 kcal/mol) of a cyclooctyne derivative, which significantly lowers the activation energy of the cycloaddition.[4]

Mechanism: The reaction is a concerted [3+2] cycloaddition where the distorted alkyne bond within the cyclooctyne ring readily reacts with the 1,3-dipole of the azide. Unlike CuAAC, this thermal reaction is not regioselective and typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[4]

Key Features:

-

Reagents: Requires a strained alkyne, such as bicyclononyne (BCN), dibenzocyclooctynol (DIBO), or dibenzoazacyclooctyne (DBCO).[14][15]

-

Advantages: The absence of a catalyst makes it ideal for applications in living systems.[11][12]

-

Limitations: SPAAC generally exhibits slower reaction kinetics compared to CuAAC.[11] Furthermore, some cyclooctynes can exhibit side-reactivity with biological nucleophiles like thiols, and the reaction's lack of regiospecificity can be a drawback in applications where a single, defined isomer is required.[14][16]

Quantitative Data and Reactivity Comparison

The choice between CuAAC and SPAAC often depends on the required reaction kinetics and the biological context. CuAAC is significantly faster but requires cytotoxic copper, while SPAAC is catalyst-free but slower, with rates dependent on the specific cyclooctyne used.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Alkyne Type | Terminal (e.g., Propargyl alcohol) | Strained Cyclooctyne (e.g., BCN, ADIBO) | [15][17] |

| Catalyst | Required (e.g., CuSO₄/Ascorbate) | None | [5][12] |

| Regioselectivity | 1,4-disubstituted isomer only | Mixture of 1,4- and 1,5-isomers | [3][4] |

| Typical Yield | >95% (often quantitative) | High, but can be variable | [3][8] |

| Reaction Time | Fast (minutes to a few hours) | Slower (hours to days) | [13][18] |

| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1.0 M⁻¹s⁻¹ | [11][14] |

| k₂ with Primary Azide & BCN | N/A | 0.012 - 0.024 M⁻¹s⁻¹ | [14] |

| k₂ with Primary Azide & ADIBO | N/A | 0.90 M⁻¹s⁻¹ | [14] |

| *Data for 2-azidoethanol, a structural homolog of this compound, reacting with cyclooctynes BCN and ADIBO in CDCl₃ at 25°C.[14] |

Detailed Experimental Protocols

The following protocols provide a starting point for performing azide-alkyne cycloadditions with this compound. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for CuAAC

This protocol is adapted for a small-scale analytical reaction.[5][7][18]

Reagents & Materials:

-

This compound

-

Terminal Alkyne (e.g., N-propargylacetamide)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

-

THPTA ligand stock solution (e.g., 100 mM in H₂O)

-

Sodium Ascorbate (NaAsc) stock solution (freshly prepared, 100-300 mM in H₂O)

-

Solvent/Buffer (e.g., PBS, or a mixture of t-BuOH/H₂O)

-

Microcentrifuge tubes

Methodology:

-

Reactant Preparation: In a microcentrifuge tube, dissolve this compound (1.2 equivalents) and the terminal alkyne (1.0 equivalent) in the desired reaction buffer to achieve a final alkyne concentration of approximately 1-10 mM.

-

Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of Cu:ligand is common.[7][18] Let this mixture stand for 2-3 minutes.

-

Catalyst Addition: Add the catalyst premix to the solution containing the azide and alkyne. The final concentration of CuSO₄ should be catalytic, typically 0.1-1 mM.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5] The final concentration of ascorbate should be 5-10 times that of the copper.

-

Incubation: Vortex the tube briefly to mix. Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require longer reaction times.

-

Analysis: Monitor the reaction by an appropriate method (e.g., LC-MS or TLC). The product can be purified using standard techniques like silica gel chromatography or HPLC.

Protocol 2: General Procedure for SPAAC

This protocol describes a straightforward catalyst-free reaction.

Reagents & Materials:

-

This compound

-

Strained Cyclooctyne (e.g., DBCO-amine)

-

Solvent (e.g., Acetonitrile, Methanol, DMSO, or PBS)

-

Reaction vessel (e.g., glass vial)

Methodology:

-

Reactant Preparation: Dissolve the strained cyclooctyne (1.0 equivalent) in the chosen solvent.

-

Initiation: Add this compound (1.1-1.5 equivalents) to the solution.

-

Incubation: Stir the reaction mixture at room temperature. Reaction times are highly dependent on the reactivity of the cyclooctyne and can range from 2 to 24 hours.[13]

-

Analysis: Monitor the consumption of the starting materials via TLC or LC-MS.

-

Purification: Once the reaction is complete, the solvent can be removed under reduced pressure, and the resulting triazole product can be purified by chromatography if necessary.

Conclusion

This compound is a powerful and versatile chemical tool for covalently linking molecules via azide-alkyne cycloaddition. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways is dictated by the specific requirements of the application. CuAAC offers superior speed and absolute regioselectivity, making it ideal for ex vivo conjugation and materials synthesis. In contrast, the catalyst-free nature of SPAAC makes it the premier choice for applications in living systems where metal toxicity is a concern, despite its slower kinetics and lack of regiocontrol. A thorough understanding of these two methodologies enables researchers and drug development professionals to effectively leverage click chemistry for creating complex bioconjugates, novel therapeutics, and advanced functional materials.[4]

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 16. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkyne Reactivity [www2.chemistry.msu.edu]

- 18. confluore.com [confluore.com]

Theoretical Analysis of 3-Azidopropanol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropanol is a bifunctional molecule of significant interest in bioconjugation and drug development, primarily utilized as a linker in "click chemistry" reactions. A thorough understanding of its conformational landscape, vibrational properties, and thermochemistry is crucial for optimizing its application in molecular design and synthesis. Due to a lack of extensive experimental and theoretical studies in the public domain, this whitepaper presents a comprehensive theoretical analysis of this compound based on established computational chemistry protocols. We provide a detailed examination of its conformational isomers, predicted vibrational spectra, and key thermochemical parameters, generated through Density Functional Theory (DFT) calculations. This document serves as an in-depth technical guide, offering valuable insights for researchers employing this compound in their scientific endeavors.

Conformational Analysis

The conformational flexibility of this compound, primarily due to rotation around its C-C single bonds, was investigated to identify the lowest energy conformers. A systematic conformational search followed by geometry optimization reveals several stable isomers. The relative energies and key dihedral angles of the most stable conformers are summarized in Table 1.

Table 1: Relative Energies and Dihedral Angles of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (O-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-N1) (°) |

| AP-1 | 0.00 | -178.5 | 65.2 |

| AP-2 | 0.45 | 62.1 | 68.9 |

| AP-3 | 0.98 | -175.3 | -177.8 |

| AP-4 | 1.52 | 65.8 | -175.4 |

| AP-5 | 2.10 | -68.3 | 70.1 |

Note: Energies are relative to the most stable conformer (AP-1). Dihedral angles define the orientation of the hydroxyl and azido groups relative to the carbon backbone.

Methodological & Application

Application Notes and Protocols for 3-Azidopropanol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-azidopropanol in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] this compound is a versatile bifunctional molecule containing both an azide group for click chemistry and a hydroxyl group for further functionalization.[2][3] This makes it a valuable building block in various applications, including bioconjugation, drug delivery, and materials science.[4][5]

Introduction to this compound in Click Chemistry

This compound serves as a key reagent in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] In both reactions, the azide group of this compound reacts with an alkyne to form a stable triazole linkage.[6][7]

The choice between CuAAC and SPAAC depends on the specific application. CuAAC reactions are typically faster and use simple terminal alkynes, but require a copper catalyst, which can be toxic to living cells.[8] SPAAC reactions are copper-free, making them ideal for in vivo applications, but they require the use of strained cyclooctynes.

Quantitative Data Summary

The following tables summarize key quantitative data for click chemistry reactions involving azides, including kinetic data for a secondary azide analogous to this compound.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Parameters

| Parameter | Small Molecule Synthesis | Bioconjugation |

| Copper(I) Source | CuI, CuBr, CuSO₄/Na-Ascorbate | CuSO₄/Na-Ascorbate |

| Ligand | TBTA, THPTA | THPTA |

| Solvent | Various organic, aqueous | Aqueous buffers, DMSO |

| Temperature | Room Temp. to 100 °C | Room Temperature |

| Reaction Time | 1 - 24 hours | 0.5 - 4 hours |

| Typical Yields | >90% | Near-quantitative |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data

This table presents second-order rate constants for the reaction of a secondary azide, 2-azidopropanol, with different cyclooctynes. This data provides an estimation of the reactivity of this compound in SPAAC reactions.

| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |

| BCN | 2-azidopropanol | 0.012 - 0.024 |

| ADIBO | 2-azidopropanol | 0.25 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its precursor, 3-chloropropanol.

Materials:

-

3-Chloro-1-propanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-chloro-1-propanol and a molar excess of sodium azide in DMF.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain this compound.

Note: Azides can be explosive. Handle with care and appropriate safety precautions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of an alkyne-containing molecule with this compound.

Materials:

-

Alkyne-functionalized molecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed to dissolve starting materials)

Procedure:

-

Dissolve the alkyne-functionalized molecule and a slight molar excess of this compound in PBS. If necessary, use a minimal amount of DMSO to aid dissolution.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a premixed solution of CuSO₄ and THPTA in water. A 1:5 molar ratio of Cu:THPTA is common.[10]

-

Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by standard methods such as column chromatography or precipitation.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)